Methoxybuprenorphine
Description
Methoxybuprenorphine is a semi-synthetic opioid derivative structurally related to buprenorphine, a partial μ-opioid receptor agonist and κ-opioid receptor antagonist. This compound’s methoxy substitution likely alters pharmacokinetic properties (e.g., metabolic stability) compared to its parent compound, though clinical evidence remains sparse .
Properties
IUPAC Name |
(2S)-2-[(1R,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO4/c1-26(2,3)27(4,32)21-16-28-11-12-30(21,34-6)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(33-5)24(35-25)23(19)29/h9-10,18,21-22,25,32H,7-8,11-17H2,1-6H3/t21-,22-,25-,27+,28+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUKPJNGRBWVGE-VQBVJERFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]([C@H]1C[C@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)(C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methoxybuprenorphine involves several steps, starting from thebaine, an opiate alkaloid Thebaine undergoes a series of chemical reactions, including demethylation, cyclization, and oxidation, to form buprenorphineThis can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial production methods for this compound would likely involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This would include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Methoxybuprenorphine, like buprenorphine, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
Hydrolysis: This compound can undergo hydrolysis under acidic or basic conditions to yield buprenorphine and methanol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction produces dihydro derivatives .
Scientific Research Applications
Methoxybuprenorphine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and the study of opioid receptor interactions.
Biology: this compound is used in biological research to study the effects of opioids on cellular and molecular processes. It is also used in receptor binding studies to understand the interaction between opioids and their receptors.
Medicine: In medical research, this compound is studied for its potential use in pain management and opioid addiction treatment. Its unique properties make it a candidate for developing new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
Methoxybuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor, producing analgesic effects and reducing withdrawal symptoms in opioid-dependent individuals. It also acts as an antagonist at the kappa-opioid receptor, which can help mitigate some of the dysphoric effects associated with kappa receptor activation .
The molecular targets of this compound include the mu-opioid receptor, kappa-opioid receptor, and delta-opioid receptor. The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity, modulation of ion channel activity, and regulation of neurotransmitter release .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues: Buprenorphine and Ethenobuprenorphine
Methoxybuprenorphine belongs to the thebaine-derived opioid class, sharing a core structure with buprenorphine and ethenobuprenorphine (a minor metabolite/impurity in buprenorphine formulations) . Key differences include:
| Property | Buprenorphine | Ethenobuprenorphine | This compound (Inferred) |
|---|---|---|---|
| Substituent | Tert-butyl at C-6 | Ethylene group at C-6 | Methoxy group at C-6 (hypothesized) |
| Receptor Affinity | Partial μ-agonist, κ-antagonist | Lower μ-affinity (impurity) | Potential enhanced μ-selectivity |
| Metabolic Stability | Hepatic CYP3A4/N-demethylation | Likely similar pathways | Possibly reduced CYP3A4 metabolism |
| Half-Life | 24–60 hours | Not well-characterized | Hypothesized extended half-life |
Functional Analogues: Methadone and Buprenorphine-Naloxone
This compound’s functional comparison with opioid agonists/antagonists highlights distinct therapeutic profiles:
- Methadone: A full μ-opioid agonist with prolonged half-life (15–55 hours). Unlike this compound, methadone lacks partial agonism, increasing overdose risk but providing robust withdrawal suppression. Methadone’s metabolism via CYP3A4/2B6 also introduces drug-drug interaction risks, whereas this compound’s modified structure may mitigate this .
- This compound, as a standalone compound, may lack such abuse-deterrent properties but could offer simplified dosing regimens .
Pharmacokinetic Comparison:
| Parameter | This compound (Inferred) | Buprenorphine | Methadone |
|---|---|---|---|
| Bioavailability | ~30–50% (sublingual) | 30–50% (sublingual) | 80–90% (oral) |
| Half-Life | Hypothesized 48–72 hours | 24–60 hours | 15–55 hours |
| Metabolism | CYP3A4 (potential resistance) | CYP3A4/N-demethylation | CYP3A4/2B6/2D6 |
| Excretion | Biliary (>70%) | Biliary/fecal | Renal (30%)/fecal |
Research Findings and Clinical Implications
- Efficacy in Opioid Use Disorder (OUD): Buprenorphine’s partial agonism reduces respiratory depression risk compared to methadone. This compound’s theoretical profile suggests similar safety advantages but requires clinical validation .
- Side Effects: Both buprenorphine and methadone cause constipation and nausea.
- Withdrawal Management: Methadone’s full agonism provides stronger withdrawal suppression, but this compound’s extended half-life could stabilize plasma levels, improving adherence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
